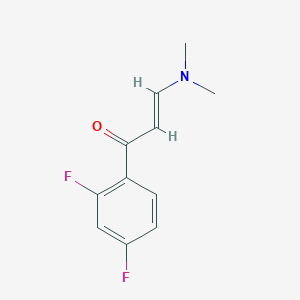

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

説明

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of a difluorophenyl group and a dimethylamino group attached to a propenone backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2,4-difluorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired propenone compound. The reaction conditions generally include a solvent such as ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the propenone group to a saturated ketone.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include oxides, saturated ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one. The National Cancer Institute (NCI) has evaluated its efficacy against various human tumor cell lines.

- Case Study : In a single-dose assay involving approximately sixty cancer cell lines, the compound exhibited significant growth inhibition with mean GI50 values around 15.72 μM, indicating strong antitumor activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains.

- Data Table : Antimicrobial Efficacy

Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 18 Pseudomonas aeruginosa 12

This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the production of novel pharmaceuticals and agrochemicals.

- Synthesis Pathway : The compound can be synthesized via a Michael addition reaction followed by subsequent transformations to yield various derivatives that possess enhanced biological activities.

Toxicological Studies

Toxicological evaluations are crucial for determining the safety profile of new compounds. Preliminary studies on this compound suggest low toxicity levels in vitro, making it a candidate for further development.

作用機序

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

- (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

- (E)-1-(2,4-dibromophenyl)-3-(dimethylamino)prop-2-en-1-one

- (E)-1-(2,4-dimethylphenyl)-3-(dimethylamino)prop-2-en-1-one

Uniqueness

The presence of fluorine atoms in 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one imparts unique chemical properties such as increased electronegativity and stability. These properties can enhance the compound’s reactivity and interaction with biological targets, making it distinct from its chlorinated, brominated, and methylated analogs.

生物活性

1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a difluorophenyl derivative, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : CHFN\O

- Molecular Weight : 211.21 g/mol

- CAS Number : 138716-28-6

- MDL Number : MFCD00121192

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dimethylamino group enhances its lipophilicity, facilitating better membrane penetration and potential interaction with cellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). For example, related compounds have shown selective inhibition against MAO-B with IC values in the low micromolar range, indicating potential for treating neurodegenerative diseases .

Case Study 1: Anticancer Properties

A study conducted on a series of difluorophenyl derivatives highlighted their effectiveness in inhibiting the growth of tumor cells. The compound was found to localize in the Golgi apparatus and induce moderate cytotoxicity in A549 cells. The observed effects were attributed to the compound's ability to disrupt microtubule dynamics, which is crucial for cell division .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of similar compounds. It was reported that derivatives with a dimethylamino group exhibited significant inhibition against MAO-B and AChE. The most potent inhibitors had IC values ranging from 0.71 µM to 8.10 µM across different assays, suggesting a multi-target approach for potential Alzheimer's disease treatments .

Data Table: Biological Activity Summary

特性

IUPAC Name |

(E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGKAPMOYVGPNZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。